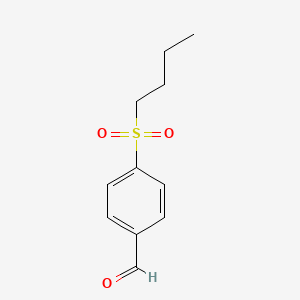
4-(Butylsulfonyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Butylsulfonyl)benzaldehyde is an organic compound with the molecular formula C11H14O3S. It is characterized by a benzaldehyde core substituted with a butylsulfonyl group at the para position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
4-(Butylsulfonyl)benzaldehyde can be synthesized through various methods. One common approach involves the sulfonation of butylbenzene followed by oxidation to introduce the aldehyde group. Another method includes the reaction of butylsulfonyl chloride with benzaldehyde under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
4-(Butylsulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-(Butylsulfonyl)benzoic acid.
Reduction: 4-(Butylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(Butylsulfonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Butylsulfonyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butylsulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
相似化合物的比较
Similar Compounds
4-Methylsulfonylbenzaldehyde: Similar structure but with a methyl group instead of a butyl group.
4-Chlorobenzaldehyde: Similar reactivity but with a chlorine substituent.
4-Nitrobenzaldehyde: Contains a nitro group, leading to different chemical properties.
Uniqueness
4-(Butylsulfonyl)benzaldehyde is unique due to the presence of the butylsulfonyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific chemical and physical properties .
属性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC 名称 |
4-butylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H14O3S/c1-2-3-8-15(13,14)11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 |
InChI 键 |
WLSGCNUWUXDVBA-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324224.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324233.png)
![1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13324258.png)

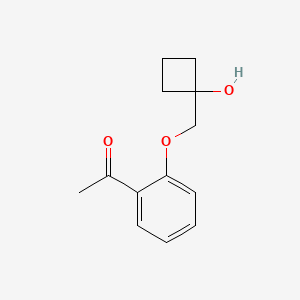
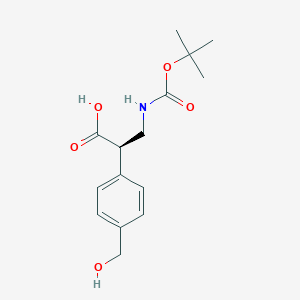
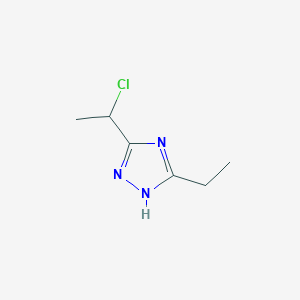

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
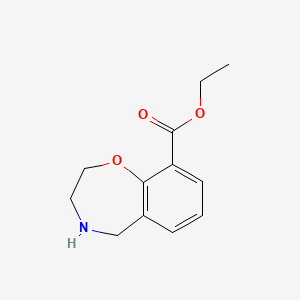
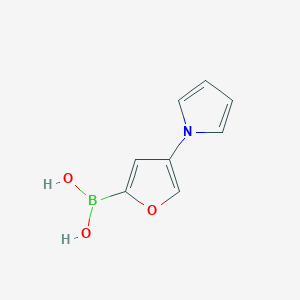
![3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13324314.png)
![4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B13324315.png)

